Methyl 4-bromo-3-(chloromethyl)benzoate
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Overview
Description
Methyl 4-bromo-3-(chloromethyl)benzoate is an organic compound with the molecular formula C9H8BrClO2. It is a derivative of benzoic acid, where the aromatic ring is substituted with bromine and chloromethyl groups. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-bromo-3-(chloromethyl)benzoate can be synthesized through several methods. One common approach involves the bromination of methyl 3-(chloromethyl)benzoate. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-3-(chloromethyl)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine or chloromethyl groups to less reactive species.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3).
Major Products Formed
Nucleophilic Substitution: Products include substituted benzoates with various functional groups replacing the chloromethyl group.
Oxidation: Products include carboxylic acids and other oxidized derivatives.
Reduction: Products include dehalogenated benzoates and reduced derivatives.
Scientific Research Applications
Methyl 4-bromo-3-(chloromethyl)benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-bromo-3-(chloromethyl)benzoate depends on its specific application
Covalent Bond Formation: The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity.
Electrophilic Aromatic Substitution: The bromine and chloromethyl groups can participate in electrophilic aromatic substitution reactions, affecting the reactivity and properties of the aromatic ring.
Comparison with Similar Compounds
Methyl 4-bromo-3-(chloromethyl)benzoate can be compared with other similar compounds:
Methyl 4-bromo-3-methylbenzoate: This compound lacks the chloromethyl group and has different reactivity and applications.
Methyl 3-(bromomethyl)-4-chlorobenzoate: This is an isomer with the bromine and chloromethyl groups in different positions, leading to variations in chemical behavior and uses.
Methyl 4-bromobenzoate: This compound lacks the chloromethyl group and has simpler reactivity patterns.
Each of these compounds has unique properties and applications, making this compound distinct in its specific uses and reactivity.
Properties
Molecular Formula |
C9H8BrClO2 |
---|---|
Molecular Weight |
263.51 g/mol |
IUPAC Name |
methyl 4-bromo-3-(chloromethyl)benzoate |
InChI |
InChI=1S/C9H8BrClO2/c1-13-9(12)6-2-3-8(10)7(4-6)5-11/h2-4H,5H2,1H3 |
InChI Key |
IKBKKYVWPGGCAB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Br)CCl |
Origin of Product |
United States |
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